
(5-Acetyl-1,3-phenylene)diboronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Acetyl-1,3-phenylene)diboronic acid is an organoboron compound characterized by the presence of two boronic acid groups attached to a benzene ring with an acetyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Acetyl-1,3-phenylene)diboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods: Industrial production of (5-Acetyl-1,3-phenylene)diboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (5-Acetyl-1,3-phenylene)diboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the acetyl group under basic or acidic conditions.
Major Products:
Oxidation: Formation of boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Formation of substituted acetyl derivatives.
Scientific Research Applications
(5-Acetyl-1,3-phenylene)diboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-doped graphene and other nanomaterials
Mechanism of Action
The mechanism of action of (5-Acetyl-1,3-phenylene)diboronic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.
Pathways Involved: The compound can participate in catalytic cycles involving palladium or other transition metals, facilitating cross-coupling reactions and other transformations.
Comparison with Similar Compounds
1,3-Phenylenediboronic Acid: Similar structure but lacks the acetyl group, making it less versatile in certain applications.
4-Bromo-1,3-phenylenediboronic Acid: Contains a bromine atom, which can be used for further functionalization.
2-Methoxy-1,3-phenylenediboronic Acid: Contains a methoxy group, offering different reactivity and applications.
Uniqueness: (5-Acetyl-1,3-phenylene)diboronic acid is unique due to the presence of the acetyl group, which provides additional sites for chemical modification and enhances its utility in various synthetic and research applications.
Properties
Molecular Formula |
C8H10B2O5 |
|---|---|
Molecular Weight |
207.79 g/mol |
IUPAC Name |
(3-acetyl-5-boronophenyl)boronic acid |
InChI |
InChI=1S/C8H10B2O5/c1-5(11)6-2-7(9(12)13)4-8(3-6)10(14)15/h2-4,12-15H,1H3 |
InChI Key |
JPYNGDNSAMFVOQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(=O)C)B(O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine](/img/structure/B13010511.png)
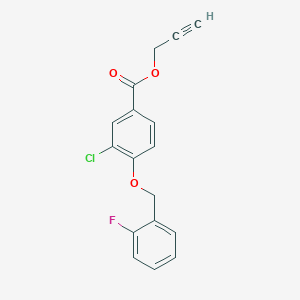
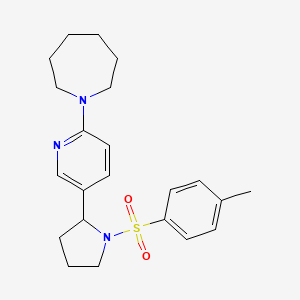

![Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13010536.png)

![2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13010545.png)
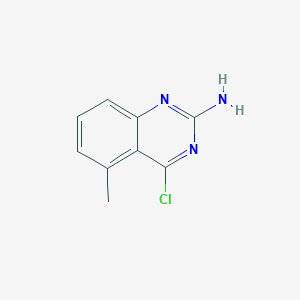
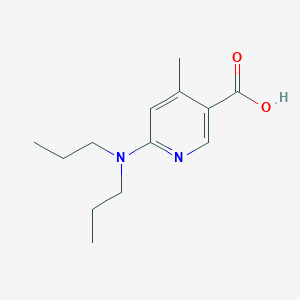

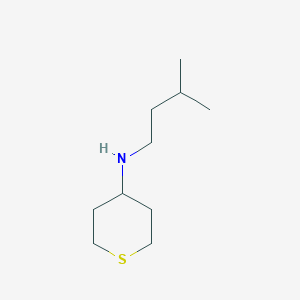
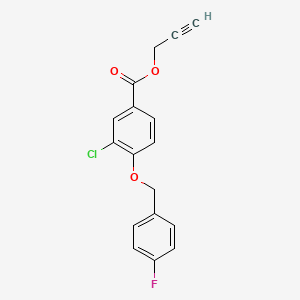
![methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13010585.png)
![2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13010619.png)
